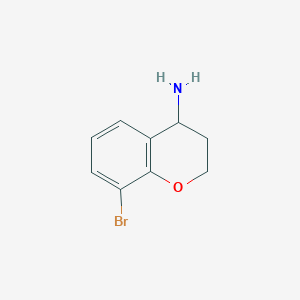

8-Bromochroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUBLNCTFQBSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262944 |

Source

|

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-91-0 |

Source

|

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-8-Bromochroman-4-amine: A Key Building Block in Neuropharmacology

IUPAC Name: (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine

CAS Number: 1213648-96-4

Abstract

(S)-8-Bromochroman-4-amine is a chiral synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic structure, incorporating a bromine atom and a stereodefined amine, renders it a valuable scaffold for the development of selective ligands for key central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (S)-8-Bromochroman-4-amine, with a particular focus on its role in the discovery of novel therapeutics targeting serotonin and dopamine receptors. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in leveraging this versatile building block.

Introduction: The Significance of the Chromanamine Scaffold

The chromane framework is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic pharmaceuticals. The introduction of an amine at the C4 position creates a chiral center, leading to stereoisomers with potentially distinct pharmacological profiles. The (S)-enantiomer of 8-bromochroman-4-amine, in particular, has emerged as a critical precursor for compounds targeting neurological and psychiatric disorders. The bromine atom at the C8 position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions to explore structure-activity relationships (SAR).

This guide will delve into the critical aspects of (S)-8-Bromochroman-4-amine, from its stereoselective synthesis to its application in the generation of potent and selective receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-8-Bromochroman-4-amine is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | Solid (form may vary) |

| Chirality | (S)-enantiomer |

| Solubility | Soluble in various organic solvents |

Stereoselective Synthesis of (S)-8-Bromochroman-4-amine

The synthesis of enantiomerically pure (S)-8-Bromochroman-4-amine is a critical step in its utilization for drug discovery. The primary methods employed are chiral resolution of the racemic mixture and, more recently, asymmetric synthesis.

Chiral Resolution of (±)-8-Bromochroman-4-amine

A robust and widely practiced method for obtaining the (S)-enantiomer is the classical resolution of the racemic amine via diastereomeric salt formation. This technique leverages the different physical properties, particularly solubility, of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1] Tartaric acid and its derivatives are commonly employed for this purpose due to their availability in both enantiomeric forms and their ability to form crystalline salts with amines.[2]

The choice of resolving agent and solvent system is crucial for efficient separation. The interaction between the amine and the chiral acid should lead to the formation of a stable, crystalline salt with a significant difference in solubility between the two diastereomers. Methanol is often a suitable solvent for this crystallization process.[3] The liberation of the free amine from the separated diastereomeric salt is typically achieved by basification, which deprotonates the amine, making it extractable into an organic solvent.[2][3]

This protocol provides a representative procedure for the resolution of racemic this compound.

Materials:

-

(±)-8-Bromochroman-4-amine

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve (+)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of warm methanol. To this solution, add a solution of (±)-8-bromochroman-4-amine (1.0 equivalent) in methanol.[3]

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-8-bromochroman-4-ammonium-(+)-tartrate, will preferentially crystallize. For enhanced crystallization, the flask can be stored at a lower temperature (e.g., 4°C) for several hours to overnight.[3][4]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine salt.[4]

-

Liberation of the Free Amine: Suspend the collected crystals in water. While stirring, add 50% sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10).[2][3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-8-bromochroman-4-amine with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-8-Bromochroman-4-amine.

-

Determination of Enantiomeric Excess: The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the chiral resolution of (±)-8-bromochroman-4-amine.

Asymmetric Synthesis

While chiral resolution is effective, direct asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer. Methodologies for the enantioselective synthesis of chiral amines are an active area of research, often involving transition metal-catalyzed asymmetric hydrogenation or the use of chiral auxiliaries. The development of a specific and scalable asymmetric synthesis for (S)-8-Bromochroman-4-amine would be a significant advancement.

Applications in Drug Discovery and Development

(S)-8-Bromochroman-4-amine is a valuable intermediate for the synthesis of a range of pharmacologically active molecules, particularly those targeting serotonin and dopamine receptors, which are implicated in a host of neurological and psychiatric conditions.

Precursor for Serotonin Receptor Ligands

The serotonergic system, with its numerous receptor subtypes, is a key target for the treatment of depression, anxiety, and other mood disorders. The chromanamine scaffold can be elaborated to produce potent and selective serotonin receptor modulators.

-

5-HT₄ Receptor Agonists: The 5-HT₄ receptor is a promising target for the development of novel antidepressants with a potentially rapid onset of action.[5][6] The (S)-8-bromochroman-4-amine core can be functionalized to generate ligands with high affinity and agonist activity at this receptor. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to optimize the pharmacological profile. Some research suggests that 5-HT₄ receptor agonists could also be effective as prophylactic treatments against stress.[7]

Precursor for Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a member of the D₂-like family of dopamine receptors and is predominantly expressed in the prefrontal cortex and hippocampus.[8] This localization has implicated the D₄ receptor in cognitive processes, attention, and decision-making, making it an attractive target for the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[8][9]

-

D₄ Receptor Antagonists: Selective D₄ receptor antagonists are of interest for their potential therapeutic benefits without the motor side effects associated with less selective D₂-like receptor blockers.[10] The (S)-8-bromochroman-4-amine scaffold can be used to synthesize D₄-selective antagonists. For instance, the amine can be acylated or alkylated, and the bromo-substituent can be modified to fine-tune the affinity and selectivity for the D₄ receptor over other dopamine receptor subtypes.[11] The structure of the D₄ receptor has been elucidated, providing a basis for the rational design of selective ligands.[12]

Potential in PET Imaging Agent Development

The development of selective Positron Emission Tomography (PET) imaging agents is crucial for understanding the in vivo distribution and density of neuroreceptors in both healthy and diseased states. The incorporation of a bromine atom in (S)-8-bromochroman-4-amine makes it an attractive precursor for radiolabeling with positron-emitting isotopes, such as bromine-76 (⁷⁶Br) or by replacing the bromine with fluorine-18 (¹⁸F) via nucleophilic substitution. A PET tracer based on this scaffold could enable the in vivo imaging of its target receptors, aiding in drug development and the diagnosis of neurological disorders.

Conclusion

(S)-8-Bromochroman-4-amine is a strategically important chiral building block in modern medicinal chemistry. Its stereodefined structure and the synthetic versatility afforded by the bromine substituent make it a valuable precursor for the synthesis of selective ligands for important CNS targets, most notably serotonin and dopamine receptors. The continued development of efficient and scalable synthetic routes to this intermediate, coupled with its application in the design of novel therapeutics and imaging agents, underscores its significance for the future of neuropharmacology. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potential of this key molecule.

References

-

Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Retrieved from [Link]

-

Wikipedia. (2023). Chiral resolution. Wikipedia. Retrieved from [Link]

- Google Patents. (2015). Chroman derivatives, medicaments and use in therapy.

-

University of Wisconsin-La Crosse. (n.d.). Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. Retrieved from [Link]

-

University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

- Chen, W., et al. (2011). Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes. Organic Letters, 13(18), 4910–4913.

-

Organic Chemistry Highlights. (2016). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Retrieved from [Link]

- Google Patents. (2004). Chromones and chromone derivatives and uses thereof.

- Al-Said, M. S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2857–2870.

- Google Patents. (1978). Process for the preparation of chromane derivatives.

- Royal Society of Chemistry. (2018). Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. Organic & Biomolecular Chemistry, 16(3), 342-345.

- Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(17), 8325–8342.

- Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Tetrahedron, 50(8), 2507-2522.

- Lim, H., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50053.

- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113.

- Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Tetrahedron, 123, 132924.

- Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 62(17), 1907–1920.

- Reavill, C., et al. (2020). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ACS Chemical Neuroscience, 11(12), 1696–1698.

- Clifford, J. J., et al. (2003). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(14), 2343–2346.

- Herth, M. M., et al. (2016). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain. Journal of Medicinal Chemistry, 59(21), 9733–9748.

- Neumann, J., et al. (2022). Bromopride stimulates 5-HT4-serotonin receptors in the human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(3), 321–328.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Serotonin 5-HT4 Receptor Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Chen, B. K. (n.d.). Serotonin type IV receptor agonists. Retrieved from [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Serotonin type IV receptor agonists — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 8. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

(R)-8-Bromochroman-4-amine molecular weight and formula

An In-Depth Technical Guide to (R)-8-Bromochroman-4-amine: Properties, Synthesis, and Applications

Abstract

(R)-8-Bromochroman-4-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chromane core, a stereodefined amine at the C4 position, and a bromine atom on the aromatic ring, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a robust synthetic and purification strategy, details methods for analytical characterization, explores its critical applications in targeting central nervous system (CNS) agents, and establishes rigorous safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of the Chromane Scaffold

The chromane scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting potent biological activities. The incorporation of an amine at the C4 position introduces a key basic center for molecular interactions and a point for further chemical elaboration. When this amine is stereochemically defined, as in the (R)-enantiomer of 8-bromochroman-4-amine, it allows for highly specific, three-dimensional engagement with biological targets such as G-protein coupled receptors (GPCRs) or enzymes.

The strategic placement of a bromine atom at the C8 position further enhances the molecule's utility. Bromine not only influences the electronic properties of the aromatic ring but, more importantly, serves as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Consequently, (R)-8-Bromochroman-4-amine is a high-value intermediate, particularly in the development of novel serotonin and dopamine receptor ligands for treating neurological and psychiatric disorders.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its effective use. The key characteristics of (R)-8-Bromochroman-4-amine and its common hydrochloride salt form are summarized below. The free base is typically used in coupling reactions, while the hydrochloride salt offers superior stability and handling characteristics for storage and formulation.

| Property | (R)-8-Bromochroman-4-amine (Free Base) | (R)-8-Bromochroman-4-amine HCl (Salt) | Source(s) |

| Molecular Formula | C₉H₁₀BrNO | C₉H₁₁BrClNO | [2][3][4] |

| Molecular Weight | 228.09 g/mol | 264.55 g/mol | [3][4] |

| CAS Number | 1212896-29-1 | 1810074-69-1 | [2][4] |

| Appearance | Solid | Solid | |

| Purity | Typically ≥95-97% | Typically ≥95% | |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | Room temperature, desiccate | [4] |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO) | Soluble in water, methanol | N/A |

Synthesis and Purification Strategy

The synthesis of enantiomerically pure (R)-8-Bromochroman-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and stereoselectivity. The most logical and field-proven approach begins with the corresponding chromanone, followed by the introduction of the amine functionality and subsequent chiral resolution or asymmetric reduction.

Synthetic Workflow Overview

The overall synthetic pathway is designed for scalability and control at each transformation. The causality is clear: beginning with the stable 8-bromochroman-4-one allows for the critical stereocenter to be introduced in the final step, which is an efficient strategy for minimizing the loss of valuable chiral material.

Caption: Synthetic pathway from 8-bromochroman-4-one to the target enantiomer.

Experimental Protocol: Synthesis and Resolution

This protocol describes a robust method for producing the target compound. Each step includes self-validating checks (e.g., TLC, NMR) to ensure the reaction has proceeded as expected before moving to the next stage, which is critical for trustworthiness and reproducibility.

Step 1: Oximation of 8-Bromochroman-4-one

-

Rationale: Conversion of the ketone to an oxime provides a stable intermediate that is readily reduced to the primary amine.

-

Procedure:

-

To a solution of 8-bromochroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used directly in the next step after purity confirmation by ¹H NMR.

-

Step 2: Reduction to Racemic this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines without affecting the aromatic bromide.

-

Procedure:

-

Dissolve the crude oxime (1.0 eq) in methanol and charge to a hydrogenation vessel.

-

Add Palladium on Carbon (10% Pd, 5 mol% loading) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and agitate vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the vessel and purge with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate to yield racemic this compound.

-

Step 3: Chiral Resolution

-

Rationale: Diastereomeric salt formation with a chiral acid is a classic and reliable method for separating enantiomers. (+)-Di-p-toluoyltartaric acid ((+)-DTTA) is an effective resolving agent for many primary amines.

-

Procedure:

-

Dissolve the racemic amine (1.0 eq) in warm methanol.

-

In a separate flask, dissolve (+)-DTTA (0.5 eq) in warm methanol.

-

Slowly add the DTTA solution to the amine solution. A precipitate should form upon cooling.

-

Allow the mixture to stand at 4°C overnight to maximize crystallization.

-

Collect the crystalline diastereomeric salt by vacuum filtration and wash with cold methanol.

-

Liberate the free amine by suspending the salt in dichloromethane (DCM) and washing with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched (R)-8-Bromochroman-4-amine. Enantiomeric excess (e.e.) should be determined via chiral HPLC.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the structure, identity, purity, and stereochemical integrity of the final compound. The selection of methods provides orthogonal data, ensuring a comprehensive quality assessment.

Analytical Workflow

Caption: Quality control workflow for validating the final compound.

Key Analytical Techniques and Expected Data

| Technique | Purpose | Expected Results |

| ¹H NMR | Confirms the molecular structure and proton environment. | Aromatic protons in the 6.8-7.5 ppm range. A characteristic triplet for the benzylic proton (C4-H) around 4.2 ppm. Aliphatic protons of the chromane ring between 1.8-3.0 ppm and 4.0-4.5 ppm. |

| ¹³C NMR | Confirms the carbon skeleton. | Approximately 9 distinct carbon signals, with the C-Br carbon appearing around 110-120 ppm and the C-N carbon around 45-55 ppm. |

| Mass Spec. | Verifies the molecular weight and isotopic pattern. | A molecular ion peak [M+H]⁺ at m/z 228/230, showing the characteristic ~1:1 isotopic pattern for a single bromine atom. |

| Chiral HPLC | Determines the enantiomeric excess (e.e.). | Using a suitable chiral stationary phase (e.g., Chiralpak® AD-H), the (R)- and (S)-enantiomers will be resolved into two distinct peaks. The e.e. is calculated from the relative peak areas, with a target of >99%. |

Applications in Research and Drug Development

(R)-8-Bromochroman-4-amine is not an end-product but a strategic starting point for creating more complex drug candidates. Its value lies in its pre-installed structural and chemical features.

-

Scaffold for CNS Agents: The chromane-amine core is a known pharmacophore for serotonin (5-HT) and dopamine (D) receptors. The (R)-amine can be functionalized (e.g., acylated, alkylated) to explore interactions within the receptor binding pocket, while the 8-bromo position allows for diversification to modulate properties like potency, selectivity, and pharmacokinetics.[1]

-

Intermediate for Cross-Coupling: The C-Br bond is a powerful tool for SAR expansion. It can be subjected to Suzuki coupling to introduce aryl or heteroaryl groups, Sonogashira coupling to add alkynes, or Buchwald-Hartwig amination to install new nitrogen-based substituents. This enables rapid exploration of chemical space around the core scaffold.[1]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and defined 3D structure, this compound can be used as a fragment to screen against protein targets. Hits can then be "grown" from the amine or bromo positions to improve affinity and develop lead compounds.

Safety and Handling Protocols

As a brominated primary aromatic amine, this compound must be handled with appropriate caution. Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[5][6]

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves (double-gloving is recommended) at all times.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Dispensing: When weighing the solid, use a spatula and perform the task in the fume hood to minimize dust generation.

-

Spill Management: In case of a spill, cordon off the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial cleanup.

-

Waste Disposal: All contaminated materials and excess reagents must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7]

-

Inhalation: Move the individual to fresh air immediately.

-

In all cases of exposure, seek prompt medical attention.

-

Conclusion

(R)-8-Bromochroman-4-amine is a sophisticated chemical tool whose value is defined by its stereochemical purity and synthetic versatility. The combination of a chiral amine and a reactive bromide on a privileged chromane scaffold provides medicinal chemists with a powerful platform for the efficient discovery and optimization of novel therapeutics. Adherence to the synthesis, analysis, and safety protocols outlined in this guide will enable researchers to reliably produce and safely handle this key intermediate, accelerating the journey from chemical concept to clinical candidate.

References

- My Skin Recipes. This compound Hydrochloride.

- Lead Sciences. (R)-8-Bromochroman-4-amine.

- ChemicalBook. (R)-8-bromochroman-4-amine.

- ChemicalBook. This compound hydrochloride.

- BLDpharm. (R)-8-Bromochroman-4-amine.

- Crysdot LLC. (S)-8-Bromochroman-4-amine.

- ACS Publications.

- Sigma-Aldrich. (4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

- Archean Chemical Industries.

- ResearchGate.

Sources

- 1. This compound Hydrochloride [myskinrecipes.com]

- 2. (R)-8-Bromochroman-4-amine - Lead Sciences [lead-sciences.com]

- 3. (R)-8-bromochroman-4-amine [chemicalbook.com]

- 4. 1212896-29-1|(R)-8-Bromochroman-4-amine|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. archeanchemicals.com [archeanchemicals.com]

An In-depth Technical Guide to the Synthesis of 8-Bromochroman-4-amine: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 8-bromochroman-4-amine, a valuable heterocyclic building block in medicinal chemistry. The chroman-4-amine scaffold is a privileged structure, and the introduction of a bromine atom at the C-8 position offers a strategic vector for further chemical modification, making this compound a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two robust methods for the synthesis of the pivotal precursor, 8-bromochroman-4-one, and its subsequent conversion to the target primary amine. The guide includes detailed, step-by-step experimental protocols, comparative data tables, and mechanistic diagrams to ensure both clarity and reproducibility.

Introduction: The Strategic Importance of this compound

The chroman-4-one framework is a core structural motif in a multitude of biologically active compounds.[2][3] Its derivatives are recognized for a wide spectrum of pharmacological activities. The amine functionality at the C-4 position is crucial for interacting with various biological targets, while the bromine atom at the C-8 position serves as a versatile synthetic handle. This allows for the late-stage introduction of diverse functionalities through metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[4] Notably, derivatives of this compound are employed in the preparation of serotonin and dopamine receptor ligands, highlighting their significance in the development of agents for neurological disorders.[1]

This guide is structured to provide a logical and field-proven approach to the synthesis of this important molecule, beginning with the preparation of the key ketone intermediate, 8-bromochroman-4-one.

Part 1: Synthesis of the Key Intermediate: 8-Bromochroman-4-one

The efficient synthesis of 8-bromochroman-4-one is paramount for the successful production of the target amine. Two primary, reliable synthetic strategies are presented herein, each with distinct advantages concerning starting material availability and scalability.

Method A: Regioselective Electrophilic Bromination of Chroman-4-one

This approach is the most direct, involving the selective bromination of the pre-formed chroman-4-one core. The regioselectivity is governed by the electronic properties of the chroman-4-one ring system. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl is a deactivating, meta-directing group. This electronic arrangement favors electrophilic substitution at the C-6 and C-8 positions. By carefully controlling the reaction conditions, selective bromination at the C-8 position can be achieved. Pyridinium tribromide (Py·Br₃) is an effective and manageable brominating agent for this transformation.[4]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve chroman-4-one (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add pyridinium tribromide (1.1 eq) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 8-bromochroman-4-one.

Method B: Intramolecular Cyclization of a Substituted Propanoic Acid

This alternative strategy constructs the brominated chromanone ring system from an acyclic precursor, offering excellent control over the bromine's position from the outset. The synthesis begins with a Williamson ether synthesis between 2-bromophenol and 3-chloropropionic acid, followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(2-Bromophenoxy)propanoic acid

-

Setup: To a stirred solution of sodium hydroxide (2.0 eq) in distilled water, add 2-bromophenol (1.0 eq) and 3-chloropropionic acid (1.0 eq).

-

Reaction: Heat the mixture with stirring at 100 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Isolation: After the reaction is complete, pour the hot mixture onto crushed ice with vigorous stirring. Acidify with concentrated HCl to precipitate the product.

-

Purification: Collect the solid by filtration and wash thoroughly with cold water. The crude product can be used directly in the next step or recrystallized if necessary.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Setup: In a round-bottom flask, add 3-(2-bromophenoxy)propanoic acid (1.0 eq) to an excess of polyphosphoric acid (PPA).

-

Reaction: Heat the mixture with stirring at 100 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain 8-bromochroman-4-one.

| Parameter | Method A | Method B |

| Starting Materials | Chroman-4-one, Pyridinium tribromide | 2-Bromophenol, 3-Chloropropionic acid |

| Key Transformations | Electrophilic Aromatic Substitution | Williamson Ether Synthesis, Friedel-Crafts Acylation |

| Regiocontrol | Condition-dependent | Inherent from starting material |

| Scalability | Good | Excellent |

Part 2: Synthesis of this compound

The conversion of the C-4 carbonyl group of 8-bromochroman-4-one to a primary amine is a critical step. Two robust methodologies are presented: a direct, one-pot reductive amination and a two-step process via an oxime intermediate.

Method 1: Direct Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced by a hydride agent.[6] For the synthesis of a primary amine, an ammonia equivalent such as ammonium acetate or ammonium chloride is used. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion over the ketone starting material, allowing for a one-pot procedure.[7]

Sources

- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Switchable Amination Pathways of Chromones via Iodonium Salt/Amine Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]

- 7. Oxime - Wikipedia [en.wikipedia.org]

The Strategic Utility of 8-Bromochroman-4-amine as a Pivotal Pharmaceutical Intermediate: A Technical Guide

Introduction: The Chroman Scaffold and the Strategic Role of Bromine in Modern Drug Discovery

The chroman ring system is a privileged heterocyclic scaffold, forming the core structure of a multitude of biologically active compounds, both natural and synthetic.[1][2] Its inherent structural features allow it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. When functionalized with an amine at the 4-position, the resulting chroman-4-amine framework becomes a particularly valuable building block for agents targeting the central nervous system (CNS).[3][4]

This guide focuses on a specific, yet highly versatile, derivative: 8-Bromochroman-4-amine . The strategic incorporation of a bromine atom at the 8-position significantly enhances the synthetic utility of this intermediate. Bromine, far from being a mere heavy atom, plays a crucial role in modern pharmaceuticals by modulating physicochemical properties and serving as a synthetic handle for diversification.[5] It can influence lipophilicity, metabolic stability, and binding affinity of a drug molecule. Moreover, the bromo-substituent provides a reactive site for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

This document will provide an in-depth exploration of this compound, from its synthesis and characterization to its application in the development of CNS-active pharmaceutical agents.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available chroman-4-one. This process involves the regioselective bromination of the chroman-4-one core, followed by reductive amination of the resulting ketone.

Step 1: Synthesis of 8-Bromochroman-4-one

The key precursor, 8-bromochroman-4-one, can be prepared via electrophilic bromination of chroman-4-one. Several methods exist for the synthesis of the initial chroman-4-one, including the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid.[5]

Diagram of the Synthetic Pathway to 8-Bromochroman-4-one

Sources

A Technical Guide to the Discovery and Foundational Synthesis of Chromanamine Derivatives

Abstract

The chromanamine scaffold, a heterocyclic motif featuring a benzopyran core with a crucial amine functionality, stands as a privileged structure in modern medicinal chemistry. Its journey from a component of natural products to a versatile template for therapeutic agents is a testament to strategic synthetic innovation. This technical guide provides an in-depth exploration of the discovery and, most critically, the foundational synthetic strategies that first unlocked the potential of chromanamine derivatives. We will dissect the chemical logic behind the initial experimental choices, presenting detailed, self-validating protocols for the seminal synthetic routes from chromanone precursors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the core chemistry and historical context of this vital pharmacophore.

The Chroman Scaffold: From Natural Products to a Privileged Core

Introduction to the Benzopyran System

The story of chromanamine begins with its parent structure, chromane, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring. This core structure is prevalent in a vast array of natural products, most notably in tocopherols (Vitamin E) and various flavonoids. Initially, scientific interest was centered on the isolation and structural elucidation of these naturally occurring compounds.

The "Privileged Scaffold" Concept

As medicinal chemistry evolved, the chromane ring system became recognized as a "privileged scaffold." This concept describes molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a robust starting point for drug discovery. The inherent drug-like properties of the chroman core, combined with the diverse biological activities exhibited by its natural derivatives—ranging from antioxidant to anticancer effects—spurred chemists to explore synthetic analogues.[1]

The Pivotal Introduction of the Amine: Discovery of Chromanamines

The true turning point in the evolution of the chroman scaffold as a therapeutic template was the introduction of an amine functionality. This modification was not a random derivatization but a strategic decision rooted in the principles of medicinal chemistry.

The Rationale: Why Add an Amine?

The addition of an amino group transforms the relatively neutral chroman scaffold into a basic compound capable of forming salts. This has profound implications for its pharmaceutical properties:

-

Improved Aqueous Solubility: Salt formation significantly enhances a compound's solubility in water, which is critical for formulation and administration.

-

Enhanced Bioavailability: The ability to modulate a compound's lipophilicity and ionization state by introducing a basic amine can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

-

New Biological Interactions: The amine group acts as a hydrogen bond donor and acceptor, and at physiological pH, it is protonated, allowing for strong ionic interactions with biological targets like enzymes and receptors. This opened up entirely new avenues for therapeutic targeting that were inaccessible to the parent chroman core.[2]

The resulting "chromanamine" thus represented a significant leap forward, converting a natural product motif into a highly versatile and pharmacologically active scaffold.

Foundational Synthetic Strategies for Chromanamine Cores

The logical and most common starting point for the initial synthesis of chromanamines was the corresponding chroman-4-one or chroman-3-one. These ketones were readily accessible and provided a carbonyl group that could be chemically transformed into an amine. Two classical, robust methods dominated the early synthetic landscape: the reduction of a chromanone oxime and direct reductive amination.

Method 1: Reduction of Chromanone Oximes

This reliable, two-step approach was a cornerstone of early amine synthesis. It provides a clean conversion with well-understood intermediates, making it a self-validating system. The process involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.

Causality Behind Experimental Choices: The conversion of a ketone to an oxime using hydroxylamine is a near-quantitative and highly specific reaction, ensuring complete consumption of the starting material. For the subsequent reduction, catalytic hydrogenation was the method of choice. The use of heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C) was well-established since the 1920s as a powerful method for reducing C=N double bonds under relatively mild conditions.[3][4][5] The acidic conditions (e.g., using HCl or Acetic Acid) were crucial for activating the oxime towards reduction and preventing catalyst poisoning.[3]

Experimental Protocol: Synthesis of Chroman-4-amine from Chroman-4-one via Oxime Reduction

Step 1: Formation of Chroman-4-one Oxime

-

Dissolution: Dissolve Chroman-4-one (1.0 eq) in ethanol (10 mL per gram of ketone) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL). The oxime product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Catalytic Hydrogenation of Chroman-4-one Oxime

-

Catalyst Preparation: In a hydrogenation vessel, suspend Chroman-4-one oxime (1.0 eq) and 10% Palladium on Carbon (10% w/w) in methanol or acetic acid.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel to 3-4 atm with H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure chroman-4-amine.

Data Presentation: Representative Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Oximation | Hydroxylamine HCl, NaOAc | Ethanol | Reflux | >95% |

| Hydrogenation | H₂, 10% Pd/C | Methanol/Acetic Acid | Room Temp. | 80-95% |

Method 2: Direct Reductive Amination

A more convergent approach is direct reductive amination, which combines the formation of the C=N bond (as an imine or enamine intermediate) and its reduction in a single pot. While modern protocols often use specialized hydride reagents like sodium cyanoborohydride (NaBH₃CN), the foundational approach relied on catalytic hydrogenation.[6]

Causality Behind Experimental Choices: This method's elegance lies in its efficiency. By reacting the chromanone with ammonia (or a primary amine) in the presence of a hydrogenation catalyst and hydrogen, the imine intermediate is formed and immediately reduced in situ. This prevents the isolation of the often-unstable imine. The choice of catalyst (Raney Nickel was also common) and conditions (elevated pressure and temperature) was dictated by the need to drive the equilibrium towards the imine and facilitate its subsequent reduction.

Experimental Protocol: Synthesis of Chroman-4-amine via Direct Reductive Amination

-

Vessel Charging: To a high-pressure autoclave, add chroman-4-one (1.0 eq), a suitable catalyst (e.g., 5% Rhodium on Alumina or Raney Nickel), and a solvent such as ethanol saturated with ammonia.

-

Reaction Conditions: Seal the autoclave, pressurize with hydrogen to 50-100 atm, and heat to 80-120 °C.

-

Reaction: Maintain the reaction under vigorous stirring for 12-24 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the pressure.

-

Isolation: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude chroman-4-amine, which can then be purified.

Characterization and Validation

In the early phases of discovery, the validation of these synthesized structures relied on classical analytical techniques. Elemental analysis was used to confirm the empirical formula, ensuring the successful incorporation of nitrogen. Melting point determination served as a crucial indicator of purity. Spectroscopic methods, as they became available, provided definitive structural proof. Infrared (IR) spectroscopy would confirm the disappearance of the C=O stretch from the chromanone and the appearance of N-H stretches in the chromanamine product. Later, Nuclear Magnetic Resonance (NMR) spectroscopy would provide the unambiguous atomic connectivity and stereochemical information.

Conclusion and Future Perspectives

The discovery and initial synthesis of chromanamine derivatives marked a pivotal moment in medicinal chemistry, transforming a scaffold found in nature into a highly versatile and "tunable" pharmacophore. The foundational synthetic routes—reductive amination and the reduction of oximes—were not merely procedural steps but were born from a deep understanding of chemical principles.[2][7] These robust and logical methods paved the way for the creation of vast libraries of chromanamine analogues, leading to the development of numerous biologically active compounds, including agents with anticancer and anti-inflammatory properties.[8][9] While modern synthetic chemistry has introduced more sophisticated and enantioselective methods, the core logic of these initial syntheses remains a powerful illustration of strategic molecular design and continues to inform the development of novel therapeutics today.

References

- BenchChem. (n.d.). The Chroman-3-amine Scaffold: A Historical and Technical Guide for Modern Drug Discovery.

- ResearchGate. (2022). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.

-

ResearchGate. (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. Retrieved from [Link]

- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44, 13716-13727.

- University of Southern Denmark. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives.

-

ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). Retrieved from [Link]

- Abbas, S. Y., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2987–3003.

- Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.

- ResearchGate. (n.d.). Structural revision in the reactions of 3-cyanochromones with primary aromatic amines. Improved synthesis of 2-amino-3-(aryliminomethyl)chromones | Request PDF.

- ResearchGate. (n.d.). Development of a Process for a Chiral Aminochroman Antidepressant: A Case Story† | Request PDF.

- Redina, E. A., et al. (2022).

- BenchChem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.

-

ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF.

- ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF.

- Chniti, S., et al. (2024).

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ACS Omega. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

- SciSpace. (n.d.). advances in - heterocyclic chemistry.

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 8-Bromochroman-4-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromochroman-4-amine

Molecular Structure and Synthetic Context

A robust analytical strategy begins with a clear understanding of the target molecule's structure and its likely synthetic origin. This context is crucial for anticipating spectral features and potential impurities.

Molecular Structure of this compound

This compound possesses a chroman core, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. The key functional groups are a primary amine at position 4 and a bromine atom at position 8. Its molecular formula is C₉H₁₀BrNO, with a monoisotopic mass of 228.00 g/mol .

Caption: Molecular Structure of this compound.

Plausible Synthetic Workflow

The synthesis of this compound would likely proceed from a corresponding chroman-4-one intermediate. Chroman-4-ones are versatile precursors in the synthesis of bioactive molecules.[2][3][4] A common and effective method for converting a ketone to a primary amine is through reductive amination.

Caption: Plausible workflow for synthesis and analysis.

This synthetic choice informs our analysis. For instance, the primary starting material, 8-Bromochroman-4-one, would be a key potential impurity to look for during spectroscopic characterization. Its presence would be indicated by a strong carbonyl (C=O) signal in the IR spectrum and the absence of amine-related signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (NH₂).[6]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or tetramethylsilane (TMS).[7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-5 | ~7.2 - 7.3 | d | ~7.5 | 1H | Aromatic proton ortho to the ether oxygen, deshielded. |

| H-6 | ~6.8 - 6.9 | t | ~7.8 | 1H | Aromatic proton meta to both the ether oxygen and bromine. |

| H-7 | ~7.4 - 7.5 | d | ~8.0 | 1H | Aromatic proton ortho to the electron-withdrawing bromine atom. |

| H-4 | ~4.1 - 4.2 | t | ~5.0 | 1H | Methine proton adjacent to the nitrogen atom, deshielded. |

| H-2 | ~4.2 - 4.4 | m | - | 2H | Methylene protons adjacent to the ether oxygen, diastereotopic. |

| H-3 | ~1.9 - 2.2 | m | - | 2H | Methylene protons adjacent to the chiral center at C4. |

| NH₂ | ~1.5 - 2.5 | br s | - | 2H | Labile amine protons; chemical shift is concentration-dependent.[8] |

Rationale is based on standard chemical shift tables and substituent effects. Aromatic protons are assigned based on the combined electronic effects of the bromine (electron-withdrawing, deshielding) and the ether oxygen (electron-donating, shielding). Protons on the heterocyclic ring are assigned based on their proximity to heteroatoms (O and N).[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Rationale |

| C-8a | ~155 | Aromatic carbon bonded to oxygen, highly deshielded. |

| C-4a | ~120 | Aromatic quaternary carbon. |

| C-5 | ~128 | Aromatic CH carbon. |

| C-6 | ~122 | Aromatic CH carbon. |

| C-7 | ~129 | Aromatic CH carbon. |

| C-8 | ~112 | Aromatic carbon bonded to bromine (ipso-carbon), shielded by the halogen. |

| C-2 | ~65 | Aliphatic carbon bonded to oxygen. |

| C-3 | ~30 | Aliphatic carbon adjacent to the chiral center. |

| C-4 | ~48 | Aliphatic carbon bonded to nitrogen.[8] |

Rationale is based on typical chemical shift values for substituted benzenes and heterocyclic systems. The ipso-carbon attached to bromine (C-8) is expected at a relatively upfield position compared to other aromatic carbons due to the "heavy atom" effect.[7][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (for oils). Alternatively, Attenuated Total Reflectance (ATR) can be used directly on a solid sample.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic bands for the N-H, C-H, C-O, C-N, and C-Br bonds.

Table 3: Predicted Key IR Absorptions

| Wavenumber (ν, cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3250 | Medium, Doublet | N-H Stretch | Primary Amine (R-NH₂) |

| 3100 - 3000 | Medium | sp² C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Medium | sp³ C-H Stretch | Aliphatic CH₂ |

| 1620 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (R-NH₂) |

| 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

| ~600 | Medium-Strong | C-Br Stretch | Aryl Bromide |

The presence of a primary amine is definitively confirmed by the two-band N-H stretch and the N-H bending vibration.[11][12] The strong C-O stretch is characteristic of the ether linkage in the chroman core, and the C-Br stretch is expected in the fingerprint region.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Record the mass-to-charge (m/z) ratio of the detected ions.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 4: Predicted Key m/z Peaks (EI-MS)

| m/z | Ion | Notes |

| 227/229 | [M]⁺ | Molecular ion peak. The two peaks will have approximately equal intensity (1:1 ratio), confirming the presence of one bromine atom. |

| 212/214 | [M - NH₂]⁺ | Loss of the amino radical. |

| 198/200 | [M - CH₂NH]⁺ | Result of alpha-cleavage, a characteristic fragmentation for amines. |

| 171 | [M - Br]⁺ | Loss of the bromine radical. |

| 148 | [M - Br - NH₃]⁺ | Subsequent loss of ammonia from the bromine-loss fragment. |

The molecular ion peak appearing as a doublet with a 2 Da difference and 1:1 intensity is the most telling feature for a monobrominated compound.[14][15] The fragmentation pattern is dominated by the loss of the amine group and alpha-cleavage, which are characteristic pathways for primary amines.[8]

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data. Each technique provides a piece of the puzzle, and together they form a self-validating system:

-

MS confirms the molecular weight (228 g/mol ) and the presence of a single bromine atom.

-

IR confirms the presence of key functional groups: a primary amine (N-H stretches and bend), an aromatic ring, and an aryl-alkyl ether (C-O stretch).

-

NMR provides the complete carbon-hydrogen framework, showing the specific connectivity of the aromatic and aliphatic protons and carbons, confirming the chroman core and the precise location of the amine and bromine substituents.

This comprehensive spectroscopic profile allows for the unambiguous confirmation of the identity and purity of this compound, a critical step for any researcher or drug developer utilizing this important chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.

- Boc Sciences. (n.d.). This compound Hydrochloride.

-

Gomes, P. A. T. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5786. MDPI. Retrieved from [Link]

- Crysdot LLC. (n.d.). (S)-8-Bromochroman-4-amine.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

-

Hussain, Z., et al. (2012). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Journal of Chemistry, 2013, 1-6. ResearchGate. Retrieved from [Link]

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

-

Alipour, M., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 218, 113403. ResearchGate. Retrieved from [Link]

-

Emami, S., & Alipour, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Retrieved from [Link]

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound Hydrochloride [myskinrecipes.com]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. wikieducator.org [wikieducator.org]

- 13. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzenamine, 4-bromo- [webbook.nist.gov]

A Technical Guide to the Evaluation of 8-Bromochroman-4-amine for Central Nervous System Disorder Research

Introduction: The Therapeutic Potential of the Chroman Scaffold in CNS Drug Discovery

The chroman-4-amine framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Within this class, 8-Bromochroman-4-amine has emerged as a readily accessible chemical intermediate, frequently utilized in the synthesis of ligands for crucial neurotransmitter systems, particularly serotonin and dopamine receptors.[3] Dysregulation of these monoaminergic systems is implicated in a wide array of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of this compound and its derivatives as potential therapeutic agents for CNS disorders. We will delineate a logical, field-proven workflow, from chemical synthesis and in vitro characterization to in vivo assessment of pharmacological activity. This document is designed not merely as a list of protocols, but as an in-depth guide that explains the rationale behind experimental choices, ensuring a self-validating and robust research program.

Chemical Synthesis and Characterization

The journey to understanding the therapeutic potential of this compound begins with its synthesis and rigorous characterization. A common and efficient route involves a two-step process starting from the corresponding ketone, 8-bromochroman-4-one.

Step 1: Synthesis of 8-Bromochroman-4-one

The synthesis of the chroman-4-one scaffold can be achieved through various methods. One established approach is the intramolecular cyclization of a corresponding phenolic precursor. For instance, the reaction of a substituted phenol with an appropriate three-carbon synthon can yield the desired chroman-4-one.[5] Microwave-assisted synthesis has also been shown to be an efficient method for generating substituted chroman-4-ones.[6]

Step 2: Reductive Amination to Yield this compound

The conversion of the ketone to the primary amine is typically accomplished via reductive amination. This versatile reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination of 8-Bromochroman-4-one

-

Reaction Setup: To a solution of 8-bromochroman-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source (e.g., ammonium acetate, 10-20 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the ketone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by the addition of a weak acid (e.g., 1M HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric purity of chiral amines can be determined using chiral high-performance liquid chromatography (HPLC).

Figure 2: In vitro characterization workflow.

In Vivo Pharmacological Assessment

Following in vitro characterization, promising compounds should be evaluated in vivo to assess their pharmacokinetic properties, target engagement in the brain, and efficacy in animal models of CNS disorders.

Pharmacokinetic Studies

Before conducting efficacy studies, it is essential to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. A key parameter for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB).

In Vivo Neurochemical Analysis: Microdialysis

In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This technique can be used to assess the effect of this compound on serotonin and dopamine neurotransmission.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites using HPLC coupled with electrochemical detection.

Behavioral Models of CNS Disorders

The efficacy of this compound in treating CNS disorders can be assessed using a variety of well-validated animal models. The choice of model will depend on the hypothesized therapeutic application of the compound.

-

Anxiety-Related Disorders: The Elevated Plus Maze (EPM) The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

-

Depressive-Like Disorders: The Forced Swim Test (FST) The FST is a commonly used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and the total time spent swimming.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel CNS therapeutics. Its chemical structure is amenable to further modification, allowing for the optimization of its pharmacological profile. The systematic evaluation framework outlined in this guide provides a clear and robust pathway for researchers to unlock the full therapeutic potential of this and other chroman-4-amine derivatives. Future research should focus on elucidating the specific molecular targets of this compound, exploring its efficacy in a broader range of CNS disorder models, and investigating its safety and toxicological profile. Through a dedicated and methodologically sound research program, the scientific community can continue to advance our understanding of the therapeutic utility of the chroman scaffold in addressing the significant unmet medical needs of patients with CNS disorders.

References

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers in Neuroscience. [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. [Link]

-

(S)-8-Bromochroman-4-amine. (n.d.). Crysdot LLC. [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2018). PMC. [Link]

-

(S)-6-Bromo-8-methylchroman-4-amine | C10H12BrNO | CID 65719918. (n.d.). PubChem. [Link]

-

(R)-8-Bromochroman-4-amine. (n.d.). Lead Sciences. [Link]

-

Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. (2021). ResearchGate. [Link]

-

Bromopride stimulates 5-HT4-serotonin receptors in the human atrium. (2021). PMC. [Link]

-

Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2021). MDPI. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

the dopamine receptor antagonist LE300 - modelled and X-ray structure plus further pharmacological characterization, including serotonin receptor binding, biogenic amine transporter testing and in vivo testings. (2004). PubMed. [Link]

-